An In-depth Technical Guide to Tobramycin: Chemical Structure and Properties
An In-depth Technical Guide to Tobramycin: Chemical Structure and Properties
This guide provides a comprehensive overview of the chemical and physical properties of Tobramycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Chemical Identity and Structure
Tobramycin is a broad-spectrum antibiotic derived from the bacterium Streptomyces tenebrarius.[1] It is particularly effective against Gram-negative bacteria.[2][3][4]
Chemical Structure:
Figure 1: 2D Chemical Structure of Tobramycin.
Chemical Identifiers:
| Identifier | Value |
| Chemical Formula | C₁₈H₃₇N₅O₉[5][6] |
| Molecular Weight | 467.51 g/mol [1][5][7] |
| CAS Number | 32986-56-4[6] |
| Synonyms | 3'-Deoxykanamycin B, Nebramycin 6, O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-4))-2-deoxy-D-streptamine, Tobramicina, Tobramycine, Tobramycinum[2] |
Physicochemical Properties
The physicochemical properties of Tobramycin are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Melting Point | 178 °C[5] |
| Solubility | Water: 94 mg/mL at 25°C[5], ≥ 100 mg/mL[1] |
| Optical Rotation | +129° (c=1 in water at 20°C/D)[8] |
| pKa (Strongest Acidic) | 12.54[5] |
| pKa (Strongest Basic) | 9.66[5] |
| Individual Amino Group pKa Values | 6.7, 7.6, 7.7, 7.8, 9.1 |
Mechanism of Action
Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves several key steps that disrupt the normal functioning of the bacterial ribosome.
Tobramycin works by binding to the bacterial 30S and 50S ribosomal subunits, which prevents the formation of the 70S initiation complex.[9] This binding interferes with the accurate reading of messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][4] The production of these non-functional or toxic proteins disrupts the bacterial cell membrane, leading to increased permeability and further uptake of the antibiotic.[2][3] Ultimately, the inhibition of protein synthesis and compromised cell membrane integrity result in bacterial cell death.[3][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Tobramycin against a bacterial isolate.
1. Preparation of Tobramycin Stock Solution:
- Accurately weigh a suitable amount of Tobramycin standard powder.
- Dissolve the powder in a specified solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10,000 mg/L).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Serial Dilutions:
- Perform serial two-fold dilutions of the Tobramycin stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculum Preparation:
- Culture the test bacterium on an appropriate agar medium overnight.
- Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate containing the Tobramycin dilutions.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of Tobramycin that completely inhibits visible growth of the bacterium.
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prep_tobra -> serial_dil;
start -> prep_inoc;
prep_inoc -> inoculate;
serial_dil -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Determination of Aqueous Solubility
This protocol describes a general synthetic method for determining the solubility of Tobramycin.
1. Sample Preparation:
- Prepare a series of vials containing a known volume of solvent (e.g., deionized water).
- Maintain the vials at a constant temperature using a water bath or incubator.
2. Addition of Solute:
- Add small, accurately weighed increments of Tobramycin to each vial.
- After each addition, stir the mixture vigorously for a set period to allow for dissolution.
3. Observation:
- Visually inspect the vials for the presence of undissolved solid. The point at which a small amount of solid remains undissolved after a sufficient equilibration time indicates that the solution is saturated.
4. Quantification (Optional):
- For a more precise measurement, the saturated solution can be filtered to remove excess solid, and the concentration of Tobramycin in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
- The solubility is expressed as the mass of Tobramycin per volume of solvent (e.g., mg/mL) at the specified temperature.
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility study of tobramycin in room temperature ionic liquids: an experimental and computational based study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Minimum Inhibitory Concentration and Time Kill Curve Studies of Tobracef, A Fixed Dose Combination of Ceftazidime and Tobramycin – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. pubs.acs.org [pubs.acs.org]
